(S)-4-(Tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole (S)-4-(Tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.: 148461-16-9
VCID: VC0127544
InChI: InChI=1S/C25H26NOP/c1-25(2,3)23-18-27-24(26-23)21-16-10-11-17-22(21)28(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,23H,18H2,1-3H3/t23-/m1/s1
SMILES: CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C25H26NOP
Molecular Weight: 387.5 g/mol

(S)-4-(Tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

CAS No.: 148461-16-9

Main Products

VCID: VC0127544

Molecular Formula: C25H26NOP

Molecular Weight: 387.5 g/mol

(S)-4-(Tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole - 148461-16-9

CAS No. 148461-16-9
Product Name (S)-4-(Tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
Molecular Formula C25H26NOP
Molecular Weight 387.5 g/mol
IUPAC Name [2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Standard InChI InChI=1S/C25H26NOP/c1-25(2,3)23-18-27-24(26-23)21-16-10-11-17-22(21)28(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,23H,18H2,1-3H3/t23-/m1/s1
Standard InChIKey DMOLTNKQLUAXPI-HSZRJFAPSA-N
Isomeric SMILES CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
SMILES CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
PubChem Compound 9937955
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator